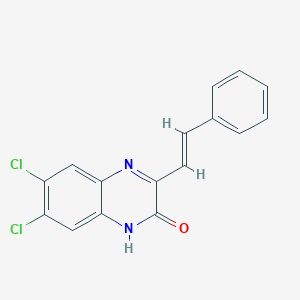

6,7-Dichloro-3-styrylquinoxalin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

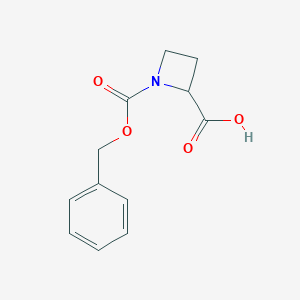

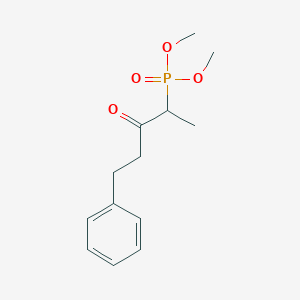

6,7-Dichloro-3-styrylquinoxalin-2-ol is a chemical compound with the molecular formula C16H10Cl2N2O . It has an average mass of 317.169 Da and a mono-isotopic mass of 316.017029 Da .

Molecular Structure Analysis

The molecular structure of 6,7-Dichloro-3-styrylquinoxalin-2-ol consists of 16 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C16H10Cl2N2O/c17-11-8-14-15(9-12(11)18)20-16(21)13(19-14)7-6-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b7-6+. Chemical Reactions Analysis

The specific chemical reactions involving 6,7-Dichloro-3-styrylquinoxalin-2-ol are not detailed in the available resources. For a detailed chemical reactions analysis, it would be necessary to refer to peer-reviewed papers or technical documents .Scientific Research Applications

Subheading: Antimicrobial and Antifungal Potency of 6,7-Dichloro-3-styrylquinoxalin-2-ol Derivatives

6,7-Dichloro-3-styrylquinoxalin-2-ol and its derivatives have shown significant antimicrobial and antifungal properties. A study highlighted that certain compounds in this category, particularly 5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-ol, exhibited excellent antifungal activity, surpassing or equalling the standard fluconazole, as well as notable antibacterial activity against Staphylococcus strains, comparable with or higher than standards like bacitracin, penicillin, and ciprofloxacin (Cieślik et al., 2012). Furthermore, various derivatives synthesized from 3-methylquinoxalin-2(lH)-one showed notable antibacterial or antifungal activity (Badran et al., 2007).

Diagnostic and Therapeutic Applications

Subheading: Diagnostic and Therapeutic Potential in Neurodegenerative Diseases

A particular styrylquinoline, labeled as (E)-6-Methyl-4'-amino-2-styrylquinoline, showcased potential as a multifunctional agent in the context of protein misfolding diseases such as Alzheimer's and Prion diseases. This compound emits fluorescence in the NIR region and can interact with both Aβ and prion fibrils, staining them selectively. It also inhibits Aβ self-aggregation and prion replication in a cellular context, showing its potential as a therapeutic and diagnostic agent (Staderini et al., 2013).

Antitubercular Activity

Subheading: Potential in Combating Tuberculosis

Compounds involving 6,7-dichloro-3-methylquinoxaline-1,4-dioxide derivatives have demonstrated moderate to significant antitubercular activity against Mycobacterium tuberculosis strains. Certain compounds notably exhibited minimal inhibitory concentration values indicating promising antitubercular potential. This study underlines the relevance of these compounds in the context of tuberculosis treatment, presenting them as potential candidates for further exploration (Srinivasarao et al., 2020).

Cancer Research

Subheading: Potential in Cancer Therapeutics

Research indicates that styrylquinoxalin-2(1H)-ones possess noteworthy antiproliferative activities against various cancer cell lines. Specific compounds within this category were evaluated and found to inhibit the growth of breast, lung, and CNS cancer cells. The presence of certain substituents like the 5-nitrofuran-2-yl group significantly enhanced the antiproliferative activity. These findings suggest a potential role for these compounds in cancer therapeutics, underscoring the need for further research in this domain (Chang et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6,7-dichloro-3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O/c17-11-8-14-15(9-12(11)18)20-16(21)13(19-14)7-6-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREPENUMZNAUTL-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453192 |

Source

|

| Record name | 6,7-Dichloro-3-styrylquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-3-styrylquinoxalin-2-ol | |

CAS RN |

149366-37-0 |

Source

|

| Record name | 6,7-Dichloro-3-styrylquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)

![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)

![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)

![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)